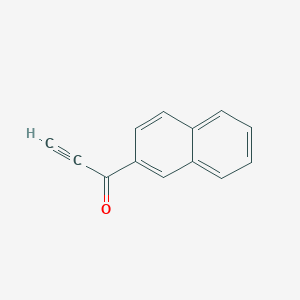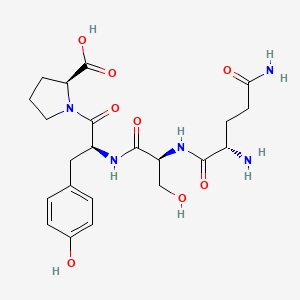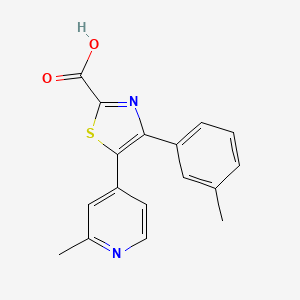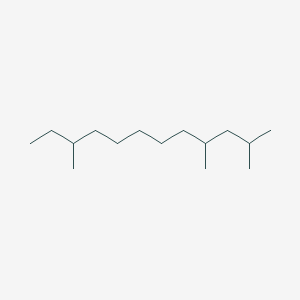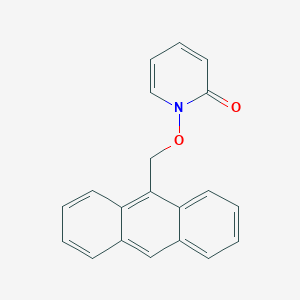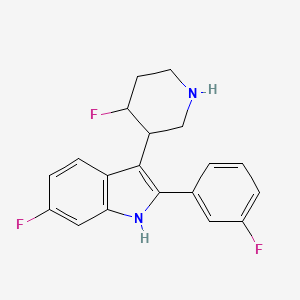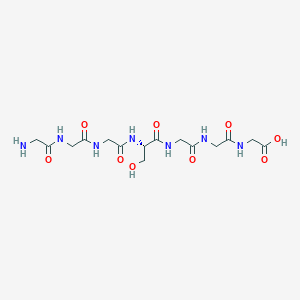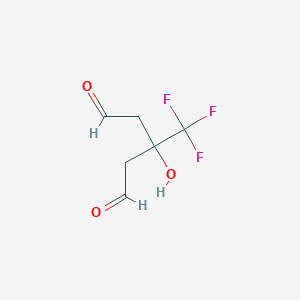
3-Hydroxy-3-(trifluoromethyl)pentanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(trifluoromethyl)pentanedial is an organic compound with the molecular formula C6H7F3O3 It is characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to a pentanedial backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(trifluoromethyl)pentanedial typically involves the reaction of 3-hydroxy-3-(trifluoromethyl)pentanoic acid with suitable reagents under controlled conditions. One common method includes the use of oxidizing agents to convert the carboxylic acid group to an aldehyde group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(trifluoromethyl)pentanedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-3-(trifluoromethyl)pentanoic acid.
Reduction: Formation of 3-hydroxy-3-(trifluoromethyl)pentanol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-3-(trifluoromethyl)pentanedial has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)pentanedial involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic addition reactions, influencing biological pathways and chemical processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(trifluoromethyl)butanal
- 3-Hydroxy-3-(trifluoromethyl)hexanal
- 3-Hydroxy-3-(trifluoromethyl)heptanal
Uniqueness
3-Hydroxy-3-(trifluoromethyl)pentanedial is unique due to its specific combination of functional groups and molecular structure. The presence of both a hydroxyl group and a trifluoromethyl group on the pentanedial backbone imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
339539-96-7 |
|---|---|
Molecular Formula |
C6H7F3O3 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)pentanedial |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(12,1-3-10)2-4-11/h3-4,12H,1-2H2 |
InChI Key |
KZCBDWQTHCSWPW-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)C(CC=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


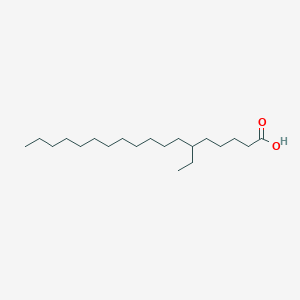
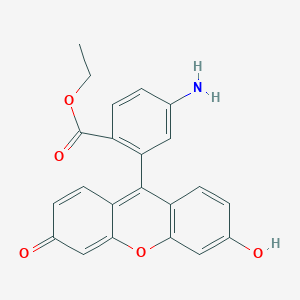
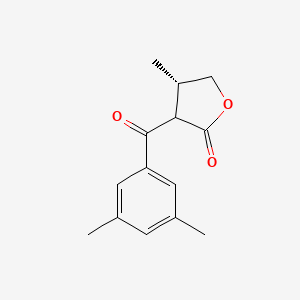
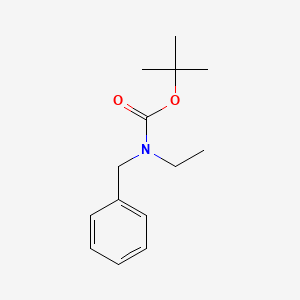
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
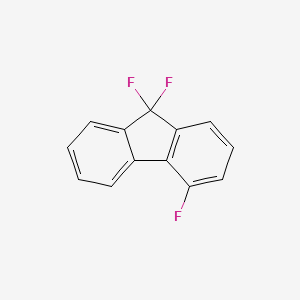
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
